Lipophilicity Comparison with 5-Positional Isomer
The computed LogP of N-(4-fluoro-3-methylphenyl)-1-methyl-1H-pyrazol-4-amine (XLogP3 = 2.61, as reported via ChemSrc) is approximately 54% higher (0.91 log units) than that of its 5-positional isomer 5-(4-fluoro-3-methylphenyl)-1-methyl-1H-pyrazol-4-amine (XLogP3 = 1.7, as reported via Kuujia/Enamine). This difference corresponds to an approximately 8-fold higher predicted octanol–water partition coefficient for the target compound, placing it closer to the optimal Lipinski logP range (1–3) for oral bioavailability while the isomer falls near the lower boundary, potentially limiting its passive membrane permeation . Both values remain within drug-like space, but the meaningful divergence supports differential selection depending on whether higher or lower lipophilicity is desired for a given biological target compartment.
| Evidence Dimension | Computed logP (XLogP3 / LogP) |
|---|---|
| Target Compound Data | LogP = 2.61 (ChemSrc reported value) |
| Comparator Or Baseline | 5-(4-fluoro-3-methylphenyl)-1-methyl-1H-pyrazol-4-amine: XLogP3 = 1.7 (Kuujia reported value) |
| Quantified Difference | ΔLogP = +0.91 (≈8.1× partition coefficient difference) |
| Conditions | Computed logP values from vendor databases (XLogP3 and standard LogP algorithms); not experimentally determined |
Why This Matters
A 0.9 log unit difference can shift predicted intestinal absorption and blood-brain barrier penetration, directly impacting candidate prioritization in CNS vs. peripheral target programs.
